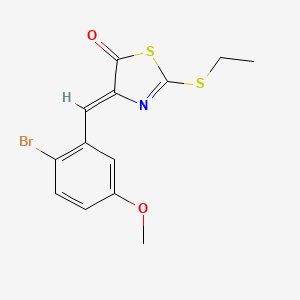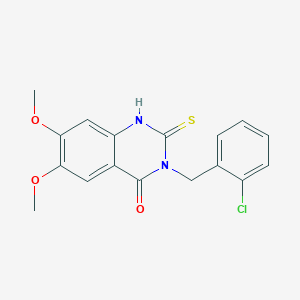
2-(anilinocarbonyl)phenyl 4-nitrobenzenesulfonate
Descripción general
Descripción
2-(anilinocarbonyl)phenyl 4-nitrobenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the field of biochemistry and molecular biology to study the mechanism of action of various enzymes and proteins. In
Mecanismo De Acción
The mechanism of action of 2-(anilinocarbonyl)phenyl 4-nitrobenzenesulfonate involves the cleavage of the compound by enzymes such as proteases and esterases. The cleavage of the compound results in the release of a fluorescent molecule, which can be detected using fluorescence spectroscopy. The rate of cleavage of the compound can be used to determine the activity of the enzyme.
Biochemical and Physiological Effects:
2-(anilinocarbonyl)phenyl 4-nitrobenzenesulfonate has no known biochemical or physiological effects. It is a non-toxic chemical compound that is commonly used in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(anilinocarbonyl)phenyl 4-nitrobenzenesulfonate in laboratory experiments is its high sensitivity and specificity. The compound is highly selective towards enzymes such as proteases and esterases, making it an ideal substrate for studying the activity of these enzymes. Additionally, the compound is non-toxic and does not have any known side effects.
However, one of the limitations of using 2-(anilinocarbonyl)phenyl 4-nitrobenzenesulfonate is its high cost. The compound is relatively expensive compared to other substrates used in laboratory experiments. Additionally, the compound is not suitable for studying enzymes that do not cleave ester or amide bonds.
Direcciones Futuras
There are several future directions for the use of 2-(anilinocarbonyl)phenyl 4-nitrobenzenesulfonate in scientific research. One potential application is the development of new fluorescent probes for imaging and detection of biological molecules. Additionally, the compound could be used to study the activity of enzymes involved in diseases such as cancer and Alzheimer's disease. Finally, the compound could be used to develop new drugs that target specific enzymes and proteins.
Aplicaciones Científicas De Investigación
2-(anilinocarbonyl)phenyl 4-nitrobenzenesulfonate has a wide range of applications in scientific research. It is commonly used as a substrate for enzymes such as proteases and esterases. The compound is also used to study the mechanism of action of various proteins, including enzymes involved in signal transduction pathways. Additionally, it has been used to develop fluorescent probes for imaging and detection of biological molecules.
Propiedades
IUPAC Name |
[2-(phenylcarbamoyl)phenyl] 4-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O6S/c22-19(20-14-6-2-1-3-7-14)17-8-4-5-9-18(17)27-28(25,26)16-12-10-15(11-13-16)21(23)24/h1-13H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJLKNBXRLDBJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Phenylcarbamoyl)phenyl] 4-nitrobenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



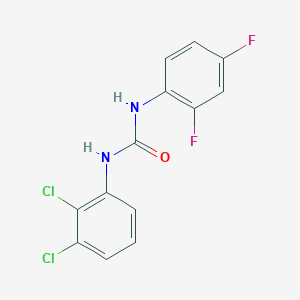
![2-[4-(3-chloro-4-methylphenyl)-1-piperazinyl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4738886.png)
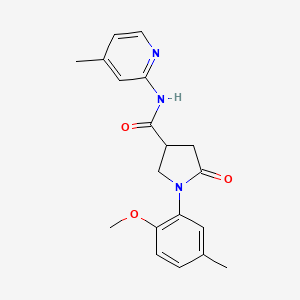
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4738906.png)
![N-(4-methylbenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4738920.png)
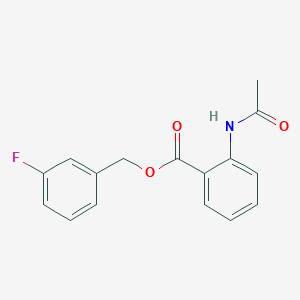

![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4738932.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide](/img/structure/B4738940.png)
![N-[2-(dimethylamino)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4738948.png)
![N-{2-[(isobutylamino)carbonyl]phenyl}-4-biphenylcarboxamide](/img/structure/B4738983.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4738987.png)
